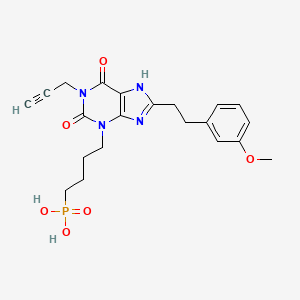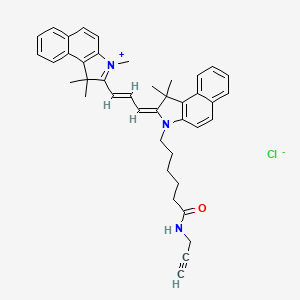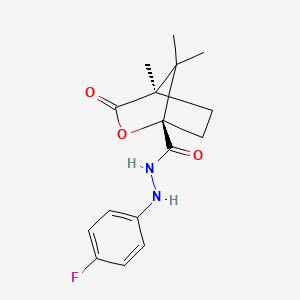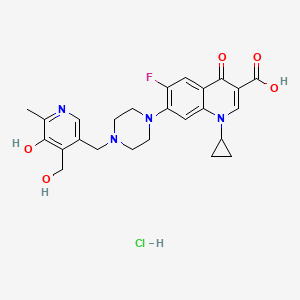
Antibacterial agent 154
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 154: is a fluoroquinolone derivative known for its broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. This compound has shown significant effectiveness in vivo, particularly in a mouse model of staphylococcal sepsis . It is a promising candidate in the fight against bacterial infections due to its potent antibacterial properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial agent 154 involves multiple steps, starting with the preparation of the fluoroquinolone core. The process typically includes the following steps:
Formation of the Fluoroquinolone Core: This involves the cyclization of a suitable precursor, often using a combination of heating and catalytic agents.
Functionalization: The core structure is then functionalized with various substituents to enhance its antibacterial properties. This step may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and potency.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: Antibacterial agent 154 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the fluoroquinolone core, potentially enhancing its antibacterial activity.
Reduction: Reduction reactions can be used to alter specific substituents, affecting the compound’s overall properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the functionalization of the fluoroquinolone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium azide or thiols are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of the fluoroquinolone core, each with unique antibacterial properties.
科学的研究の応用
Antibacterial agent 154 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of fluoroquinolone derivatives and their synthesis.
Biology: The compound is employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: this compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: It is used in the development of new antibacterial coatings and materials for medical devices and surfaces.
作用機序
The mechanism of action of Antibacterial agent 154 involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .
類似化合物との比較
Ciprofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Levofloxacin: Known for its effectiveness against respiratory and urinary tract infections.
Moxifloxacin: Used in the treatment of various bacterial infections, including those resistant to other antibiotics.
Uniqueness: Antibacterial agent 154 stands out due to its enhanced efficacy against both Gram-positive and Gram-negative bacteria, making it a versatile option in antibacterial therapy. Its unique structural modifications provide it with superior binding affinity to bacterial enzymes, resulting in potent antibacterial activity even at lower concentrations .
特性
分子式 |
C25H28ClFN4O5 |
|---|---|
分子量 |
519.0 g/mol |
IUPAC名 |
1-cyclopropyl-6-fluoro-7-[4-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C25H27FN4O5.ClH/c1-14-23(32)19(13-31)15(10-27-14)11-28-4-6-29(7-5-28)22-9-21-17(8-20(22)26)24(33)18(25(34)35)12-30(21)16-2-3-16;/h8-10,12,16,31-32H,2-7,11,13H2,1H3,(H,34,35);1H |
InChIキー |
BSAHOJNWLNCMAG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C(=C1O)CO)CN2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)



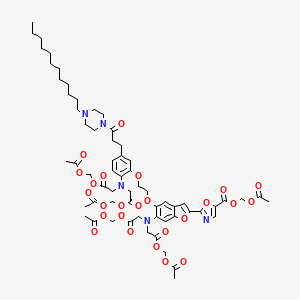
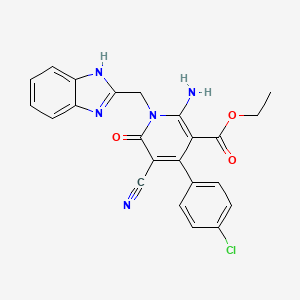
![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![[1-(2,3,4,5,6-pentafluorophenyl)sulfonylpiperidin-4-yl] N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate](/img/structure/B12375130.png)
![2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(2E,4Z)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxycarbonylamino]ethyl 2,3-di(octadecanoyloxy)propyl phosphate](/img/structure/B12375133.png)
